1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro-
Overview
Description
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- is a synthetic indole derivative. Indole derivatives are significant due to their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists .
Preparation Methods
The synthesis of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be achieved through various synthetic routes. One common method involves the reaction of 7-ethyl-2,3-dihydro-1H-indole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane .
Industrial production methods for indole derivatives often involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.
Oxidation Reactions: The indole ring can be oxidized to form oxindole derivatives.
Reduction Reactions: The carbonyl group in the chloroacetyl moiety can be reduced to form alcohol derivatives.
Common reagents used in these reactions include sodium borohydride for reductions, and oxidizing agents like potassium permanganate for oxidations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: Indole derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Some indole derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- depends on its specific biological targetThese interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- can be compared with other indole derivatives such as:
1H-Indole, 1-(acetyl)-7-ethyl-2,3-dihydro-: Similar structure but with an acetyl group instead of a chloroacetyl group.
1H-Indole, 1-(bromoacetyl)-7-ethyl-2,3-dihydro-: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
The uniqueness of 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- lies in its specific chemical reactivity and potential biological activities, which can differ from other indole derivatives due to the presence of the chloroacetyl group .
Properties
IUPAC Name |
2-chloro-1-(7-ethyl-2,3-dihydroindol-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c1-2-9-4-3-5-10-6-7-14(12(9)10)11(15)8-13/h3-5H,2,6-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADJGAFGFHIIJDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1N(CC2)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970276 | |
Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54941-18-3 | |
Record name | 1H-Indole, 1-(chloroacetyl)-7-ethyl-2,3-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054941183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-1-(7-ethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20970276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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